molecular formula C19H18N4O3 B2453846 N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1448071-76-8

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2453846
CAS No.: 1448071-76-8
M. Wt: 350.378
InChI Key: RGVUYGUCJWWRML-UHFFFAOYSA-N
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Description

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of pyridine, pyrazole, and dioxine moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free . The compound has been found to have highly immunosuppressive activity .

Molecular Mechanism

The molecular mechanism of action of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s biotransformation is dependent on CYP3A and results in the formation of two primary metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach involves the formation of the pyrazole ring through the reaction of a pyridine derivative with a suitable hydrazine compoundThe final step involves the formation of the carboxamide group through an amidation reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of pyridine, pyrazole, and dioxine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-19(18-13-25-16-6-1-2-7-17(16)26-18)21-10-12-23-11-8-15(22-23)14-5-3-4-9-20-14/h1-9,11,18H,10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVUYGUCJWWRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NCCN3C=CC(=N3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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